PF-06409577

Catalog No.
S539170
CAS No.
1467057-23-3
M.F
C19H16ClNO3
M. Wt
341.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06409577

CAS Number

1467057-23-3

Product Name

PF-06409577

IUPAC Name

6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

InChI

InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23)

InChI Key

FHQXLWCFSUSXBF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-06409577; PF06409577; PF 06409577; PF-6409577; PF6409577; PF 6409577.

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O

The exact mass of the compound 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid is 341.0819 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06409577 (CAS: 1467057-23-3) is a potent, orally bioavailable, and direct allosteric activator of AMP-activated protein kinase (AMPK). It selectively binds to the allosteric drug and metabolite (ADaM) site located at the interface of the α and β subunits, displaying a strong bias for β1-containing isoforms. For procurement and laboratory workflows, its defining attributes are its single-digit nanomolar biochemical potency (EC50 = 7.0 nM for α1β1γ1), its quantifiable oral bioavailability across multiple mammalian species, and its clean off-target safety profile [1]. These properties make it a highly specific pharmacological tool for in vivo disease modeling, replacing older, indirect activators that suffer from poor pharmacokinetics and off-target metabolic interference.

Substituting PF-06409577 with generic, indirect AMPK activators like Metformin or AICAR fundamentally compromises experimental integrity and workflow reproducibility. Indirect activators function by altering the cellular AMP/ATP ratio or acting as AMP mimetics, which inherently triggers widespread, AMPK-independent metabolic disruptions and requires millimolar dosing concentrations [1]. Furthermore, earlier-generation direct activators (such as A-769662) often exhibit suboptimal oral bioavailability and differing metabolic outcomes in vivo, limiting their utility in chronic dosing formulations[2]. PF-06409577 overcomes these procurement bottlenecks by providing direct, β1-specific target engagement at nanomolar concentrations, coupled with the pharmacokinetic stability required for robust in vivo administration[1].

Nanomolar Isoform-Specific Potency for Cellular Assay Workflows

PF-06409577 directly activates the AMPK α1β1γ1 isoform with an EC50 of 7.0 nM, while demonstrating over 5,000-fold selectivity against β2-containing isoforms (EC50 > 40,000 nM for α1β2γ1) [1]. In cellular assays, it achieves robust target engagement at 1 μM, whereas benchmark indirect activators like AICAR and Metformin require massive 10 mM and 5 mM concentrations, respectively, to induce comparable effects.

Evidence DimensionCellular assay effective concentration
Target Compound Data1 μM (with biochemical EC50 of 7.0 nM)
Comparator Or BaselineAICAR (10 mM) / Metformin (5 mM)
Quantified Difference>1,000-fold higher potency for PF-06409577
ConditionsIn vitro TR-FRET biochemical assays and cellular activation models

Procuring this highly potent direct activator eliminates the severe metabolic artifacts and osmotic stress caused by millimolar dosing of indirect benchmark compounds.

Clean Off-Target Profile for Reproducible In Vivo Modeling

Unlike many small-molecule kinase modulators that introduce confounding variables through off-target toxicity, PF-06409577 possesses an exceptionally clean safety profile. It shows no detectable inhibition of the hERG potassium channel in patch-clamp assays up to 100 μM, and it does not inhibit the microsomal activities of major human cytochrome P450 (CYP450) isoforms (IC50 > 100 μM)[1].

Evidence DimensionOff-target hERG and CYP450 inhibition
Target Compound DataIC50 > 100 μM (No detectable inhibition)
Comparator Or BaselineEarly-stage kinase tool compounds (typically <10 μM off-target IC50)
Quantified DifferenceComplete lack of hERG/CYP interference at physiologically relevant concentrations
ConditionsPatch-clamp assay (hERG) and human microsomal CYP activity assays

This guarantees that downstream in vivo phenotypic data is driven strictly by AMPK activation, preventing costly late-stage experimental failures due to cardiotoxicity or drug-drug interactions.

High Oral Bioavailability for Chronic Dosing Formulation Compatibility

PF-06409577 demonstrates quantifiable formulation compatibility and oral bioavailability, a critical advantage over traditional AMPK tools like AICAR which typically require invasive intraperitoneal or intravenous injections. When formulated in a standard 0.5% methylcellulose suspension, PF-06409577 achieves an oral bioavailability (F) of 100% in dogs, 59% in monkeys, and 15% in rats, with rapid absorption (Tmax = 0.25-1.20 h) [1].

Evidence DimensionOral bioavailability (F)
Target Compound DataF = 100% (dogs), 59% (monkeys), 15% (rats)
Comparator Or BaselineAICAR (Poor oral bioavailability, requires IP/IV administration)
Quantified DifferenceEnables non-invasive oral dosing regimens with high systemic exposure
ConditionsOral administration of crystalline material in 0.5% methylcellulose suspension

High oral bioavailability allows researchers to seamlessly integrate the compound into chronic, long-term in vivo disease models without the stress and complications of daily injections.

Micromolar Efficacy for Host-Directed Antiviral Screening Workflows

In host-directed antiviral screening models against flaviviruses (e.g., ZIKV, DENV, WNV), PF-06409577 exerts potent antiviral activity by modulating host lipid metabolism via ACC phosphorylation. It effectively impairs viral replication at low micromolar concentrations, whereas indirect activators like Metformin and AICAR only demonstrate measurable reductions in flavivirus multiplication at millimolar concentrations [1].

Evidence DimensionAntiviral effective concentration
Target Compound DataLow micromolar range (μM)
Comparator Or BaselineMetformin and AICAR (mM range)
Quantified Difference~1,000-fold greater antiviral potency without AMPK-independent effects
ConditionsVero cells infected with ZIKV, DENV, or WNV

This provides virologists and screening facilities with a highly specific, low-concentration tool to validate AMPK as a host-directed antiviral target without inducing generalized cellular toxicity.

Preclinical Modeling of Diabetic Nephropathy and ADPKD

Due to its high oral bioavailability and specific AMPK β1 activation, PF-06409577 is a highly suitable choice for chronic in vivo studies targeting renal cyst progression and proteinuria. It allows for long-term oral dosing formulations, avoiding the injection-related stress of older compounds[1].

Host-Directed Antiviral Drug Discovery Workflows

PF-06409577 is ideally suited for virology screening programs investigating the role of host lipid metabolism in flavivirus (ZIKV, DENV) replication. Its micromolar efficacy provides a clean, artifact-free alternative to millimolar doses of Metformin or AICAR [2].

Metabolic Disease and NASH Research

For researchers developing therapies for non-alcoholic steatohepatitis (NASH) or NAFLD, PF-06409577's ability to lower hepatic lipids and systemic cholesterol in vivo makes it a reliable pharmacological standard. Its lack of CYP450 inhibition ensures that lipid-lowering data is not confounded by drug-drug interaction artifacts [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

341.0818711 Da

Monoisotopic Mass

341.0818711 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A89WAM8FBH

Wikipedia

6-chloranyl-5-[4-(1-oxidanylcyclobutyl)phenyl]-1~{H}-indole-3-carboxylic acid

Dates

Last modified: 08-15-2023
1: Cameron KO, Kung DW, Kalgutkar AS, Kurumbail RG, Miller R, Salatto CT, Ward J, Withka JM, Bhattacharya SK, Boehm M, Borzilleri KA, Brown JA, Calabrese M, Caspers NL, Cokorinos E, Conn EL, Dowling MS, Edmonds DJ, Eng H, Fernando DP, Frisbie R, Hepworth D, Landro J, Mao Y, Rajamohan F, Reyes AR, Rose CR, Ryder T, Shavnya A, Smith AC, Tu M, Wolford AC, Xiao J. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. J Med Chem. 2016 Aug 4. [Epub ahead of print] PubMed PMID: 27490827.

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